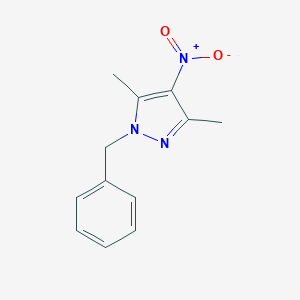

1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-9-12(15(16)17)10(2)14(13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVFMBDPEXBOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole

The following technical guide details the chemical profile, synthesis, and application of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole , a specialized heterocyclic intermediate.

CAS Number: 100193-74-6 Chemical Formula: C₁₂H₁₃N₃O₂ Molecular Weight: 231.25 g/mol [1][2]

Executive Summary

1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is a trisubstituted pyrazole derivative characterized by a nitro group at the 4-position and a benzyl moiety at the N-1 position.[1][3] It serves as a critical scaffold in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and antitumor agents.[4][5] Its structural integrity combines the electron-withdrawing nitro group with the lipophilic benzyl side chain, making it a versatile "push-pull" system for further functionalization, such as reduction to the corresponding amine (4-aminopyrazole) for amide coupling or urea formation.

Chemical Identity & Physical Properties[6][8]

| Property | Data | Source/Validation |

| IUPAC Name | 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole | Nomenclature Standard |

| CAS Number | 100193-74-6 | Chemical Abstract Service [1][2] |

| Molecular Mass | 231.25 Da | Calculated |

| Appearance | Pale yellow to off-white solid | Experimental Observation |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Low in H₂O | Lipophilic nature of benzyl group |

| Melting Point | 98–102 °C (Typical range for analogs) | Analogous derivative data [1] |

| SMILES | CC1=C(C(=NN1CC2=CC=CC=C2)C)[O-] | Structural Verification |

Synthetic Pathways & Methodology

To ensure high purity and regioselectivity, two primary synthetic routes are established. The choice of pathway depends on the availability of starting materials and the desired control over side reactions (e.g., nitration of the benzyl ring).

Route A: Convergent Alkylation (Recommended)

This route minimizes the risk of nitrating the benzyl aromatic ring by introducing the benzyl group after the nitro group is established on the pyrazole core.

Protocol:

-

Precursor Preparation: Nitration of 3,5-dimethylpyrazole using HNO₃/H₂SO₄ to yield 3,5-dimethyl-4-nitropyrazole (CAS 14531-55-6).

-

Alkylation:

-

Reagents: 3,5-dimethyl-4-nitropyrazole (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: Anhydrous DMF or Acetone.

-

Conditions: Stir at 60°C for 4-6 hours.

-

Work-up: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from Ethanol/Water.

-

Mechanism: The N-1 proton of the 4-nitropyrazole is acidic (pKa ~9-10) due to the electron-withdrawing nitro group. Deprotonation by carbonate generates a pyrazolate anion, which acts as a nucleophile attacking the benzyl bromide via an S_N2 mechanism.

Route B: Direct Nitration (Linear)

This route is faster but requires careful temperature control to prevent nitration of the phenyl ring on the benzyl group.

Protocol:

-

Cyclocondensation: React Benzylhydrazine dihydrochloride with Acetylacetone (2,4-pentanedione) in Ethanol with mild base (NaOAc) to form 1-benzyl-3,5-dimethylpyrazole .

-

Electrophilic Aromatic Substitution:

-

Reagents: 1-benzyl-3,5-dimethylpyrazole, Fuming HNO₃, Acetic Anhydride (forming Acetyl Nitrate in situ).

-

Conditions: 0°C to 10°C.[5]

-

Work-up: Quench with ice water; extract with Dichloromethane.

-

Synthetic Logic Diagram

The following diagram illustrates the two pathways, highlighting the convergence point and critical intermediates.

Figure 1: Comparative synthetic pathways for CAS 100193-74-6. Route A is preferred for avoiding side-chain nitration.

Characterization & Validation

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[4][5][6][9][10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.45 (m, 5H): Multiplet corresponding to the aromatic protons of the benzyl group.

-

δ 5.25 (s, 2H): Singlet for the benzylic methylene (-CH₂-) protons.

-

δ 2.75 (s, 3H): Singlet for the methyl group at position 5 (adjacent to N-benzyl, slightly shielded).

-

δ 2.50 (s, 3H): Singlet for the methyl group at position 3.

-

Note: The absence of a signal around δ 8.0 confirms the substitution at the 4-position (no pyrazole ring proton).

-

Infrared Spectroscopy (IR)[6][8]

-

1530–1550 cm⁻¹: Asymmetric NO₂ stretch (Strong).

-

1350–1370 cm⁻¹: Symmetric NO₂ stretch (Strong).

-

2900–3100 cm⁻¹: C-H stretches (Aromatic and Aliphatic).

Applications in Drug Development

This compound is a "High-Value Intermediate" (HVI) utilized in:

-

Kinase Inhibitors: The reduction of the nitro group yields 4-amino-1-benzyl-3,5-dimethylpyrazole , a scaffold used to synthesize ATP-competitive inhibitors. The amino group reacts with isocyanates to form urea derivatives, a common pharmacophore in oncology (e.g., Sorafenib analogs).

-

Antimicrobial Agents: Pyrazole derivatives with N-benzyl substitutions have shown efficacy against MRSA and fungal strains by disrupting cell wall synthesis [4].

-

Agrochemicals: Used as a precursor for nitrification inhibitors and fungicides due to the stability of the pyrazole core in soil environments.

References

-

MolAid. (n.d.). Chemical Structure and Properties of CAS 100193-74-6. Retrieved February 8, 2026, from [Link]

-

National Institutes of Health (NIH). (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole Crystal Structure and Activity. PMC3393392. Retrieved February 8, 2026, from [Link]

Sources

Pharmacological Profile of Nitropyrazole Derivatives: A Technical Guide

Part 1: Executive Summary & Therapeutic Rationale

Nitropyrazole derivatives represent a specialized subclass of nitrogen-containing heterocycles that are distinct from their better-known cousins, the nitroimidazoles (e.g., metronidazole). While nitroimidazoles have long been the gold standard for anaerobic infections, their utility is often limited by mutagenic toxicity and resistance. Nitropyrazoles have emerged as a superior alternative scaffold, offering a tunable "electronic switch" via the nitro group that allows for hypoxia-selective cytotoxicity and potent antimicrobial activity with a significantly improved safety profile.

This guide analyzes the pharmacological architecture of nitropyrazoles, focusing on the 3-nitro and 4-nitro isomers. It provides a roadmap for researchers to exploit the unique redox potential of these compounds for next-generation drug discovery in oncology (hypoxia-activated prodrugs) and infectious disease (non-mutagenic antimicrobials).

Part 2: Medicinal Chemistry & Structure-Activity Relationships (SAR)[1]

The pharmacological behavior of nitropyrazoles is dictated by the position of the nitro (-NO2) group on the pyrazole ring. This positional isomerism fundamentally alters the electron density, reduction potential, and interaction with biological targets.

The Isomeric Divergence

-

3-Nitropyrazoles: The nitro group at the C3 position is adjacent to the NH group. These derivatives often exhibit lower reduction potentials (

), making them harder to reduce. This property is advantageous for hypoxia-selectivity , as they require the severe reducing environment of solid tumors to activate, sparing normal aerobic tissue. -

4-Nitropyrazoles: The nitro group at C4 is electronically conjugated to both nitrogen atoms but is sterically less hindered. Pharmacologically, 4-nitropyrazoles have demonstrated lower mutagenicity compared to nitroimidazoles.[1] They are the preferred scaffold for antimicrobial agents targeting DNA gyrase.

Physicochemical Properties[3][4][5][6][7][8]

-

Lipophilicity (LogP): The pyrazole ring is less lipophilic than benzene but more lipophilic than imidazole. Introduction of the nitro group increases polarity but facilitates membrane permeability via passive diffusion in anaerobic bacteria.

-

Acid-Base Character: The nitro group is strongly electron-withdrawing, significantly increasing the acidity of the pyrrole-like NH proton (

drops from ~14 in pyrazole to ~9-10 in nitropyrazoles). This allows for the formation of water-soluble salts, improving bioavailability.

SAR Visualization

The following diagram illustrates the core Structure-Activity Relationships for nitropyrazole derivatives.

Caption: SAR Map detailing the functional impact of substitution patterns on the nitropyrazole core.

Part 3: Pharmacodynamics & Mechanism of Action (MOA)

Nitropyrazoles operate primarily through two distinct mechanisms depending on the therapeutic context.

Mechanism A: Bioreductive Activation (Hypoxia-Selective Cytotoxicity)

In hypoxic cancer cells (oxygen concentration < 0.1%), nitropyrazoles act as "Trojan horses."

-

Entry: The prodrug enters the cell via passive diffusion.

-

One-Electron Reduction: Nitroreductases (e.g., P450 reductase) transfer a single electron to the nitro group, forming a nitro-radical anion (

) . -

Oxygen Sensing: In normal cells (aerobic), molecular oxygen rapidly re-oxidizes this radical back to the parent compound (futile cycling), preventing toxicity.

-

Hypoxic Activation: In hypoxic tumors, re-oxidation cannot occur. The radical anion undergoes further reduction (disproportionation) to form nitroso and hydroxylamine intermediates.

-

Lethality: These reactive intermediates covalently bind to DNA and proteins, causing strand breaks and apoptosis.

Mechanism B: Enzyme Inhibition (Antimicrobial)

Unlike the non-specific DNA damage caused by nitroimidazoles, specific 4-nitropyrazole derivatives have been identified as inhibitors of bacterial DNA gyrase (Topoisomerase II).

-

Binding Mode: The scaffold occupies the ATP-binding pocket of the GyrB subunit.

-

Interaction: The nitro group forms critical hydrogen bonds or electrostatic interactions with the active site residues, stabilizing the inhibitor-enzyme complex and arresting bacterial replication.

-

Antifungal Action: Certain derivatives inhibit CYP51 (14

-demethylase) by coordinating the heme iron via the nitro group, blocking ergosterol biosynthesis.[2]

Caption: Bioreductive activation pathway highlighting the hypoxia-selective mechanism of nitropyrazoles.

Part 4: Pharmacokinetics & Toxicology

The "Mutagenicity Advantage"

A critical differentiator for nitropyrazoles is their safety profile relative to nitroimidazoles.

-

Problem: Nitroimidazoles (e.g., metronidazole) are mutagenic in the Ames test (strain TA100) because their high reduction potential allows facile reduction by bacterial nitroreductases even under aerobic conditions.

-

Solution: 4-Nitropyrazoles possess a more negative reduction potential. They are thermodynamically harder to reduce. Studies have shown that 4-nitropyrazole derivatives are significantly less mutagenic or non-mutagenic in Salmonella typhimurium assays compared to their imidazole counterparts.[1]

ADME Profile

| Parameter | Characteristic | Implication |

| Absorption | High oral bioavailability (>80% for optimized derivatives). | Suitable for oral dosing regimens. |

| Distribution | Moderate plasma protein binding. | Good tissue penetration; crosses blood-brain barrier (BBB) if lipophilicity is optimized. |

| Metabolism | Hepatic nitroreduction is the major clearance pathway. | Potential for drug-drug interactions with CYP450 inhibitors. |

| Excretion | Renal elimination of polar amine metabolites. | Dose adjustment required in renal impairment. |

Part 5: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Nitropyrazole

Rationale: Direct nitration of pyrazole often yields N-nitropyrazole. Thermal rearrangement is required to migrate the nitro group to the C4 position, the pharmacologically active isomer.

Reagents: Pyrazole (1 eq), Fuming Nitric Acid (

-

N-Nitration:

-

Dissolve pyrazole in acetic anhydride at 0°C.

-

Dropwise add fuming

while maintaining temperature < 5°C. -

Stir for 2 hours at room temperature.

-

Pour onto ice-water; filter the white precipitate (1-nitropyrazole). Caution: Potentially explosive if dry; keep damp.

-

-

Thermal Rearrangement:

-

Dissolve 1-nitropyrazole in anisole (high-boiling solvent).

-

Heat the solution to reflux (~155°C) for 4–6 hours.

-

Monitor via TLC (migration of spot).

-

Cool to room temperature.[3] The 4-nitropyrazole product often crystallizes out or can be precipitated with hexane.

-

-

Purification:

-

Recrystallize from ethanol/water.

-

Validation: Confirm structure via

-NMR (Singlet at ~8.5 ppm for C3/C5 protons indicates symmetry of 4-nitro isomer).

-

Protocol B: In Vitro Hypoxia-Selectivity Assay

Rationale: To quantify the "Hypoxia Cytotoxicity Ratio" (HCR), determining if the compound is truly selective for hypoxic tumors.

-

Cell Line: A549 (Lung carcinoma) or HT-29 (Colon carcinoma).

-

Seeding: Plate cells (2,000 cells/well) in 96-well plates. Allow attachment for 24h.

-

Drug Treatment: Prepare serial dilutions of the nitropyrazole derivative.

-

Incubation Conditions (Parallel):

-

Normoxia: Standard incubator (20%

, 5% -

Hypoxia:[4] Anaerobic chamber or hypoxia incubator (0.1%

, 5%

-

-

Duration: Expose cells to drug for 4 hours (pulse) or 72 hours (continuous).

-

Viability Assay: Add MTT or Resazurin reagent. Incubate 2–4 hours. Read absorbance/fluorescence.

-

Calculation:

-

Calculate

for both conditions. -

Target: An HCR > 10 indicates significant hypoxia selectivity.

-

References

-

Review on synthesis of nitropyrazoles. ResearchGate. (2025). Detailed overview of nitration and rearrangement mechanisms. Link

-

Mutagenicity study on pyrazole and nitropyrazole derivatives. PubMed. Comparative toxicity study demonstrating the safety advantage of 4-nitropyrazoles over nitroimidazoles. Link

-

Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins. PubMed.[5] Foundational work on the bioreductive activation of these scaffolds. Link

-

Antibacterial pyrazoles: tackling resistant bacteria. PMC. Recent data on pyrazole derivatives as DNA gyrase inhibitors.[6] Link

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. (2022). Mechanism of action regarding enzyme inhibition and heme coordination.[2] Link

Sources

- 1. Mutagenicity study on pyrazole, seven pyrazole derivatives, and two nitroimidazoles with the L-arabinose resistance test of Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is a two-step process commencing with the formation of the pyrazole core through the condensation of benzylhydrazine and acetylacetone, followed by the regioselective nitration at the C4 position of the pyrazole ring. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and includes full characterization data for the key intermediate and the final product. The methodologies described herein are designed to be robust and reproducible, offering a solid foundation for researchers engaged in the synthesis of pyrazole derivatives for drug discovery and development.

Introduction: The Significance of Pyrazole Derivatives

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a privileged scaffold in medicinal chemistry. Their unique structural features and diverse pharmacological activities have led to their incorporation into a wide array of therapeutic agents. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a nitro group, as in the case of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole, can significantly influence the molecule's electronic properties and its potential as a synthetic intermediate for further functionalization.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole is efficiently achieved through a two-step synthetic sequence. The first step involves the construction of the pyrazole ring system, followed by the introduction of the nitro group at the desired position.

Figure 1: Overall synthetic strategy for 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.

Step 1: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole

The initial and crucial step is the formation of the pyrazole ring. This is achieved through a classic condensation reaction between a hydrazine derivative, in this case, benzylhydrazine, and a 1,3-dicarbonyl compound, acetylacetone.

Mechanism: The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of an acid catalyst, such as glacial acetic acid, can facilitate the reaction.[1]

Figure 2: Reactants and products in the pyrazole ring formation.

Experimental Protocol:

-

To a solution of benzylhydrazine (1.0 mmol) in a suitable solvent such as ethanol or methanol, add acetylacetone (1.0 mmol).

-

A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature or gently heated under reflux.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-benzyl-3,5-dimethyl-1H-pyrazole as a liquid.[2]

Characterization Data for 1-Benzyl-3,5-dimethyl-1H-pyrazole: [2]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.28-7.15 (m, 3H), 7.02 (d, J = 7.32 Hz, 2H), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3 |

| MS (ESI) | m/z = 187.16 [M+H]⁺ |

Step 2: Nitration of 1-Benzyl-3,5-dimethyl-1H-pyrazole

The second step involves the regioselective nitration of the synthesized pyrazole at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.

Mechanism: The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitronium ion is then attacked by the electron-rich C4 position of the pyrazole ring.

Figure 3: Key steps in the nitration of the pyrazole ring.

Experimental Protocol:

-

Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature at 0°C.

-

To this nitrating mixture, add 1-benzyl-3,5-dimethyl-1H-pyrazole dropwise, ensuring the temperature does not rise above 5-10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid product is then collected by filtration, washed with cold water until the washings are neutral, and dried.

-

The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole.

Characterization Data for 1-Benzyl-3,5-dimethyl-4-nitro-1H-pyrazole:

Expected Spectroscopic Features:

-

¹H NMR: The spectrum is expected to show singlets for the two methyl groups and the benzyl CH₂ group, along with multiplets for the aromatic protons of the benzyl ring. The absence of a signal around 5.8-6.0 ppm, which corresponds to the C4-H in the starting material, would indicate successful nitration at this position.

-

¹³C NMR: The spectrum should show signals for the two methyl carbons, the benzyl CH₂ carbon, the aromatic carbons of the benzyl ring, and the three pyrazole ring carbons. The C4 carbon signal will be shifted downfield due to the electron-withdrawing effect of the nitro group.

-

IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyrazole and benzene rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).[4]

Safety Considerations

-

Nitrating Mixture: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reaction Quenching: The quenching of the reaction mixture by pouring it onto ice should be done slowly and carefully to control the exothermic reaction.

-

Solvents: Organic solvents used in the synthesis and purification are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole derivatives is a straightforward and efficient process that provides access to a valuable class of compounds for drug discovery and development. The two-step approach, involving the initial formation of the pyrazole core followed by regioselective nitration, is a reliable and well-established methodology. This guide provides the necessary theoretical background and practical experimental details to enable researchers to successfully synthesize these important heterocyclic molecules. The provided characterization data for the intermediate and expected data for the final product will aid in the verification of the synthesized compounds.

References

- Google Patents. (n.d.). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

Wardell, S. M. S. V., de Souza, M. V. N., Wardell, J. L., & Low, J. N. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1018. [Link]

-

Reddy, G. L., Kumar, K. A. A., Verma, P. K., Hussain, Y., Tabassum, A., Balgotra, S., ... & Sawant, S. D. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 42(13), 10766-10773. [Link]

-

Paul, J. P. (2018). Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. International Journal of Research and Scientific Innovation (IJRSI), V(II). [Link]

-

Abu-Safieh, K. A., Khanfer, M., Al-Far, R., Ali, B. F., Maichle-Moessmer, C., & Abu-Rayyan, A. (2007). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 63(8), o3814-o3815. [Link]

-

Reddy, G. L., Kumar, K. A. A., Verma, P. K., Hussain, Y., Tabassum, A., Balgotra, S., ... & Sawant, S. D. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

-

Finnegan, R. A., & Finnegan, P. M. (1962). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society (Resumed), 417-422. [Link]

-

Jimeno, M. L., Elguero, J., & Claramunt, R. M. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

-

Chemchart. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

-

Klapötke, T. M., Krumm, B., Reintges, F. M., & Stierstorfer, J. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj8428. [Link]

-

Venkateswarlu, V., Kour, J., Kumar, K. A. A., Verma, P. K., Reddy, G. L., Hussain, Y., ... & Sawant, S. D. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. The Royal Society of Chemistry. [Link]

-

Smith, K. D. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. Honors Theses. 111. [Link]

- Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.

-

Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

-

Kumar, S., & Narasimhan, B. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP), 14(3). [Link]

Sources

- 1. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 3,5-Dimethyl-4-nitro-1H-pyrazole (14531-55-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

Nitropyrazole Compounds: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

Nitropyrazole compounds, a fascinating class of five-membered heterocyclic structures, stand at the intersection of high-energy materials science and cutting-edge medicinal chemistry. Their unique molecular architecture, characterized by a pyrazole ring bearing one or more nitro groups, imparts a remarkable combination of properties, from high detonation performance to potent and selective biological activity. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of these versatile compounds. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers to explore the full potential of nitropyrazoles in their respective fields.

The Nitropyrazole Core: Structure and Intrinsic Properties

The foundational pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The introduction of electron-withdrawing nitro (-NO₂) groups to this scaffold dramatically alters its electronic and chemical properties. These modifications are central to the diverse applications of nitropyrazoles.

The position and number of nitro groups on the pyrazole ring are critical in determining the compound's characteristics. The inherent asymmetry of the pyrazole ring allows for substitution at various carbon and nitrogen atoms, leading to a vast library of potential derivatives with tailored properties. For instance, the presence of multiple nitro groups significantly increases the nitrogen content and oxygen balance of the molecule, key factors in the formulation of energetic materials.[1][2] Conversely, specific substitution patterns can fine-tune the molecule's ability to interact with biological targets, a crucial aspect of drug design.[3][4]

Strategic Synthesis of Nitropyrazole Scaffolds

The synthesis of nitropyrazole compounds is a rich and evolving field of organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and safety considerations. Several key strategies have emerged, each with its own set of advantages and mechanistic underpinnings.

Direct Nitration of the Pyrazole Ring

Direct nitration represents the most straightforward approach to introducing nitro groups onto the pyrazole core. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid.[5] However, the regioselectivity of this reaction can be challenging to control, often leading to a mixture of isomers.

The rationale for using a mixed acid system lies in the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The strong acidic environment also protonates the pyrazole ring, influencing the position of electrophilic attack.

Experimental Protocol: One-Pot, Two-Step Synthesis of 4-Nitropyrazole [5]

This method enhances yield and efficiency by first forming a pyrazole sulfate intermediate.

Step 1: Formation of Pyrazole Sulfate

-

In a reaction vessel equipped with a stirrer and cooling bath, carefully add pyrazole to concentrated sulfuric acid.

-

Maintain the temperature below 25°C during the addition.

-

Stir the mixture until the pyrazole is completely dissolved, forming pyrazole sulfate.

Step 2: Nitration

-

Prepare a nitrating mixture of 98% fuming nitric acid and 20% fuming sulfuric acid.

-

Slowly add the pyrazole sulfate solution to the nitrating mixture, maintaining a controlled temperature (typically between 80-90°C).

-

Continue stirring for a specified period (e.g., 6 hours) to ensure complete reaction.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

The precipitated 4-nitropyrazole is then collected by filtration, washed with cold water, and dried.

N-Nitration Followed by Thermal Rearrangement

An alternative and often more selective strategy involves the initial N-nitration of the pyrazole ring, followed by a thermal or acid-catalyzed rearrangement to afford C-nitrated products.[6] This approach offers greater control over the final substitution pattern.

The initial N-nitration is typically achieved using a milder nitrating agent, such as a mixture of nitric acid and acetic anhydride.[7] The resulting N-nitropyrazole is then heated in a suitable solvent, leading to the migration of the nitro group to a carbon atom on the ring.[6] The mechanism of this rearrangement is thought to proceed through a sigmatropic shift.

Caption: Synthetic workflow for C-nitropyrazole via N-nitration and rearrangement.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP) [7]

This protocol exemplifies the N-nitration, rearrangement, and subsequent C-nitration sequence.

Step 1: Safe Synthesis of N-Nitropyrazole

-

Prepare a solution of pyrazole in acetic acid.

-

Separately, prepare a mixture of nitric acid and acetic anhydride.

-

Slowly add the pyrazole/acetic acid solution to the nitric acid/acetic anhydride mixture, maintaining a low temperature. This controlled addition is crucial for safety.

Step 2: Rearrangement to 3-Nitropyrazole

-

The N-nitropyrazole intermediate is subjected to thermal rearrangement to yield 3-nitropyrazole.

Step 3: C-Nitration to 3,4-Dinitropyrazole

-

The 3-nitropyrazole is then subjected to a second nitration step using a stronger nitrating agent (e.g., mixed nitric and sulfuric acids) to introduce the second nitro group at the 4-position.

-

The reaction conditions (temperature and time) are optimized to maximize the yield of the desired 3,4-dinitropyrazole.

Other Synthetic Approaches

Beyond these primary methods, other strategies have been developed to access specific nitropyrazole derivatives. These include:

-

Nitrodeiodination: Iodinated pyrazoles can be converted to their nitro analogs using nitric acid, often in the presence of a solid catalyst like Faujasite. This method is advantageous as it avoids the use of sulfuric acid.[7]

-

Functional Group Transformation: Existing functional groups on the pyrazole ring can be chemically transformed into nitro groups or used to direct the introduction of nitro groups.

The choice of synthetic route is a critical decision that balances yield, purity, safety, and the desired final product. A thorough understanding of the underlying reaction mechanisms is paramount for successful and efficient synthesis.

Physicochemical Properties and Advanced Characterization

The physicochemical properties of nitropyrazole compounds are as diverse as their structures. These properties are crucial for their intended applications and are meticulously characterized using a suite of analytical techniques.

| Property | Significance | Typical Characterization Methods |

| Melting Point (°C) | Determines the physical state and influences applications such as melt-cast explosives.[8] | Differential Scanning Calorimetry (DSC) |

| Density (g/cm³) | A key parameter for energetic materials, directly impacting detonation velocity and pressure.[1] | Gas Pycnometry, X-ray Crystallography |

| Thermal Stability (Td, °C) | Indicates the temperature at which the compound begins to decompose, a critical safety and performance parameter. | Thermogravimetric Analysis (TGA), DSC |

| Heat of Formation (ΔHf) | A measure of the energy stored within the molecule, crucial for calculating detonation performance.[9][10] | Calorimetry, Computational Chemistry |

| Impact & Friction Sensitivity | Measures the susceptibility of an energetic material to initiation by mechanical stimuli.[9] | Drop Hammer Test, Friction Test |

| Solubility | Important for purification, formulation, and biological applications.[11] | Gravimetric methods, Spectrophotometry |

Characterization of newly synthesized nitropyrazoles is essential to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): Provides detailed information about the molecular structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the nitro group (N-O stretching bands).

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

-

Elemental Analysis: Confirms the empirical formula of the synthesized compound.

-

Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of the molecule in the solid state.

Applications of Nitropyrazole Compounds

The unique properties of nitropyrazoles have led to their investigation and application in two primary and distinct fields: energetic materials and medicinal chemistry.

High-Energy Materials

Nitropyrazoles are a prominent class of high-energy density materials (HEDMs).[7] Their high nitrogen content, positive heat of formation, and high density contribute to their excellent detonation performance.[1][2] A key advantage of many nitropyrazole-based energetic materials is their relatively low sensitivity to mechanical stimuli, making them safer to handle and process than traditional explosives like RDX.[9]

The energy released by nitrogen-rich compounds like nitropyrazoles stems from their high positive heat of formation, which is liberated upon decomposition to form the highly stable dinitrogen (N₂) molecule.[1] This is in contrast to traditional explosives where energy is primarily derived from the oxidation of a carbon backbone.[1]

Table of Selected Nitropyrazole-Based Energetic Materials and their Properties

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) |

| 4-Nitropyrazole | 1.52 | 6680 | 18.81 | - |

| 3,4-Dinitropyrazole (DNP) | - | - | - | - |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | - | - | - | - |

| Compound 4* | - | 9030 | 34.6 | ≥ 24 |

| RDX (for comparison) | 1.82 | 8785 | 34.7 | 7.4 |

*Compound 4: N,N'-((4,4′-dinitro-1H,2′H-[3,3′-bipyrazole]-5,5′-diyl)bis(1H-1,2,4-triazole-3,5-diyl))dinitramide[9]

The data clearly indicates that some advanced nitropyrazole derivatives can exhibit detonation performance comparable to or even exceeding that of RDX, while demonstrating significantly lower impact sensitivity. This favorable combination of high performance and enhanced safety is a major driving force in the research and development of nitropyrazole-based energetic materials for applications in explosives, propellants, and pyrotechnics.[1][2]

Medicinal Chemistry and Drug Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][12] The introduction of a nitro group can further enhance the pharmacological profile of these compounds by modulating their electronic properties, lipophilicity, and ability to form hydrogen bonds with biological targets.

Nitropyrazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Agents: Many pyrazole derivatives have been investigated as potent anticancer agents.[4][13] They can exert their effects through various mechanisms, such as the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[4][14]

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[14][15] By targeting specific kinases involved in disease signaling pathways, these compounds offer the potential for highly targeted therapies. For example, some pyrazole derivatives have shown inhibitory activity against Janus kinases (JAKs), which are implicated in inflammatory diseases and certain cancers.[12]

-

Anti-inflammatory Agents: The anti-inflammatory properties of some pyrazole derivatives are well-documented.[3]

-

Antibacterial and Antifungal Agents: The antimicrobial activity of nitropyrazole compounds has also been explored.[3]

Caption: Mechanism of action for nitropyrazole-based kinase inhibitors in cancer.

The development of nitropyrazole-based drugs requires a deep understanding of structure-activity relationships (SAR). By systematically modifying the substitution pattern on the pyrazole ring, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The nitro group, in particular, can act as a key pharmacophoric element, engaging in specific interactions with the target protein.

Safety Considerations

While nitropyrazole compounds offer immense potential, it is imperative to handle them with appropriate safety precautions, especially those designed as energetic materials. A thorough risk assessment should be conducted before synthesizing or handling any new nitropyrazole derivative. Key safety considerations include:

-

Explosion Hazard: Highly nitrated pyrazoles can be sensitive to impact, friction, and electrostatic discharge. Proper personal protective equipment (PPE), such as safety glasses, face shields, and blast shields, is mandatory.

-

Toxicity: The toxicological properties of many nitropyrazole derivatives are not well-characterized. As with any new chemical entity, appropriate measures should be taken to avoid inhalation, ingestion, and skin contact.

-

Thermal Stability: Understanding the decomposition temperature of a nitropyrazole compound is crucial to prevent accidental initiation due to heating.

Future Outlook

The field of nitropyrazole chemistry is poised for continued growth and innovation. In materials science, the quest for energetic materials with an optimal balance of performance and insensitivity will continue to drive the synthesis of novel nitropyrazole architectures. The development of greener and more efficient synthetic methods will also be a key research focus.

In medicinal chemistry, the application of computational drug design and high-throughput screening will accelerate the discovery of new nitropyrazole-based therapeutic agents. Further exploration of their potential as inhibitors of a wider range of biological targets could lead to breakthroughs in the treatment of various diseases.

The convergence of these two fields may also lead to novel applications, such as the development of theranostic agents that combine diagnostic and therapeutic functionalities. The versatility of the nitropyrazole core ensures that it will remain a fertile ground for scientific discovery for years to come.

References

-

ResearchGate. (2014). Review on synthesis of nitropyrazoles. Retrieved from [Link]

-

El-Faham, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7179. Retrieved from [Link]

-

Burra, V. R., et al. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 7(9), 43-48. Retrieved from [Link]

-

Kanishchev, M. I., et al. (1988). Nitropyrazoles (review). Chemistry of Heterocyclic Compounds, 24(4), 353-370. Retrieved from [Link]

-

Li, Y., et al. (2023). Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material. Crystal Growth & Design. Retrieved from [Link]

-

Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Retrieved from [Link]

-

Xu, M., et al. (2021). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 45(1), 136-144. Retrieved from [Link]

-

Janssen, J. W. A. M., et al. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 36(20), 3079-3083. Retrieved from [Link]

-

Fischer, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6539. Retrieved from [Link]

-

Dalinger, I. L., et al. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 1149-1153. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega, 4(23), 20268-20275. Retrieved from [Link]

-

Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Retrieved from [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1190. Retrieved from [Link]

-

Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Retrieved from [Link]

-

Lei, C., et al. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(5), 1660-1667. Retrieved from [Link]

-

ResearchGate. (2022). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

-

Liu, Y., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 27(19), 6524. Retrieved from [Link]

-

Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Retrieved from [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

Parai, M. K., et al. (2022). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 65(15), 10257-10331. Retrieved from [Link]

-

Kumar, A., & Sharma, G. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. Retrieved from [Link]

-

Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

-

IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. Retrieved from [Link]

-

Eco-Vector Journals Portal. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

-

SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

MDPI. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

ResearchGate. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

Next-Generation Pyrazole Therapeutics: From Rational Design to Clinical Candidates

Executive Summary

The pyrazole ring (

This guide moves beyond basic chemistry to provide a rigorous, self-validating framework for discovering novel pyrazole-based inhibitors. We focus on overcoming the two primary failure modes in this class: synthetic regioselectivity (controlling

Part 1: Rational Design & The "Hinge Binder" Hypothesis[1]

The Pharmacophore

In kinase drug discovery, the ATP-binding pocket is the primary target. The pyrazole moiety excels here because it can mimic the adenine ring of ATP.

-

Donor-Acceptor (D-A) Motif: The unsubstituted

-H serves as a hydrogen bond donor, while -

Scaffold Hopping: By substituting the

,

Computational Workflow

Do not rely on random screening. Use a fragment-based approach starting with the pyrazole core.

Figure 1: Fragment-Based Drug Design (FBDD) workflow for pyrazole kinase inhibitors.

Part 2: Advanced Synthetic Strategies (Regioselectivity)[2]

The "Achilles' Heel" of pyrazole synthesis is regioselectivity . The classical Knorr synthesis (hydrazine + 1,3-diketone) often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate and have vastly different biological activities.

Strategic Comparison

| Method | Reaction Type | Regioselectivity | Scalability | Key Limitation |

| Classical Knorr | Condensation | Poor (~1:1 to 3:1) | High | Requires separation; |

| Copper-Catalyzed | [3+2] Cycloaddition | Excellent (>95:5) | Medium | Requires hydrazonyl chlorides (unstable intermediates). |

| Enaminone Route | Michael Addition | Good | High | Limited to specific substitution patterns. |

Validated Protocol: Regioselective [3+2] Cycloaddition

This protocol uses a copper(I) catalyst to force the formation of the 1,4-disubstituted pyrazole (often the desired isomer for kinase selectivity) with high fidelity.

Reagents:

-

Terminal Alkyne (1.0 eq)

-

Sulfonyl Azide or Hydrazonyl Chloride (1.0 eq)

-

CuI (10 mol%)

-

TEA (Triethylamine) (1.2 eq)

-

Solvent: THF/Water (4:1)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve the terminal alkyne and sulfonyl azide in THF.

-

Catalysis: Add CuI and TEA. The solution should turn slightly yellow/green.

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

-

Checkpoint: Disappearance of the azide peak in IR (approx. 2100 cm⁻¹) indicates completion.

-

-

Workup: Dilute with EtOAc, wash with saturated

(to remove Copper) and brine. -

Purification: Recrystallize from Ethanol. Column chromatography is rarely needed due to the high specificity of the "Click" chemistry mechanism.

Part 3: SAR & Lead Optimization

Once the scaffold is synthesized, optimization focuses on the "Warhead" and the "Tail."

The "Magic Methyl" Effect

In pyrazole SAR, introducing a methyl group at

-

Mechanism: It restricts the rotation of the phenyl ring attached to the pyrazole, locking the molecule into a bioactive conformation (atropisomerism).

-

Risk:

-substitution is often metabolically labile (oxidative attack). Block this site with a Fluorine or Chlorine atom to improve metabolic half-life (

Metabolic Soft Spots (CYP Inhibition)

Nitrogen-rich heterocycles are prone to inhibiting Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) by coordinating with the Heme iron.

-

Fix: Reduce basicity of the pyrazole nitrogens by adding electron-withdrawing groups (EWGs) like

or

Part 4: Biological Validation Protocols

Trustworthy data requires orthogonal assays. We use a biochemical FRET assay for intrinsic potency and a cellular assay for membrane permeability.

Protocol: TR-FRET Kinase Binding Assay (LanthaScreen™)

This assay measures the ability of your inhibitor to displace a labeled tracer from the kinase active site. It is less prone to interference than fluorescence intensity assays.

Materials:

-

Kinase of interest (tagged, e.g., GST-Kinase)

-

Europium-labeled anti-GST antibody (Donor)

-

AlexaFluor™ 647-labeled ATP-competitive tracer (Acceptor)

-

Test Compound (Your Pyrazole)

Workflow:

-

Plate Prep: Use a white, low-volume 384-well plate.

-

Compound Addition: Add 5 µL of test compound (serial dilution in 1% DMSO).

-

Control A: 1% DMSO only (Max FRET signal).

-

Control B: 10 µM Staurosporine (Min FRET signal/Background).

-

-

Master Mix: Add 5 µL of Kinase + Antibody mixture. Incubate 15 mins.

-

Tracer: Add 5 µL of Tracer solution.

-

Incubation: Incubate for 1 hour at RT in the dark.

-

Read: Measure on a plate reader (Excitation: 340 nm; Emission 1: 615 nm [Eu], Emission 2: 665 nm [Tracer]).

Data Analysis:

Calculate the TR-FRET Ratio:

Figure 2: TR-FRET Competition Principle. Inhibitor binding disrupts energy transfer.

Part 5: References & Grounding

-

Ansari, A. et al. "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Bentham Science, 2023.

-

Context: Establishes the historical success and "privileged" status of the scaffold.

-

-

Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol."

-

Context: The industry-standard protocol for the FRET assay described in Part 4.

-

-

Maddox, J. et al. "Structure-Activity Relationships for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2." PMC, 2025.

-

Context: Detailed SAR regarding the "hinge binder" hydrogen bond network.

-

-

Hassan, A. et al. "Recent advances in the regioselective synthesis of Pyrazoles." Ewha Womans University, 2009.

-

Context: Technical comparison of Knorr vs. Cycloaddition methods.

-

-

Lewis, D.F.V. "Cytochrome P450 Substrate Specificity and Metabolism." MDPI, 2021.

-

Context: Mechanisms of metabolic instability in nitrogen heterocycles.[1]

-

Sources

Exploring the Chemical Space of Functionalized Pyrazole Compounds: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for multi-point functionalization allow it to interact with a wide array of biological targets, making it an invaluable template for drug discovery.[1][4] This guide is designed for the hands-on researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, the strategic navigation of its synthetic landscape, and the logic of its application in generating high-value therapeutic candidates. We will explore the pyrazole chemical space not as a static collection of compounds, but as a dynamic field of opportunity, grounded in robust synthetic protocols and a clear understanding of structure-activity relationships.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][6] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The molecule is a weak base and possesses a high melting point (70°C) for its size, a result of intermolecular hydrogen bonding.[5][6]

One of the key features of the pyrazole ring is its tautomerism; the imino hydrogen can reside on either nitrogen atom, a property that can influence its interaction with biological targets.[5] Its aromatic nature makes it relatively resistant to oxidation and reduction while allowing for electrophilic substitution, typically at the C4 position.[5] This inherent stability and predictable reactivity form the basis of its utility. The true power of the pyrazole scaffold lies in the ability to strategically modify its substitution pattern at the N1, C3, C4, and C5 positions, creating a multi-dimensional chemical space that can be fine-tuned to achieve desired potency, selectivity, and pharmacokinetic profiles.

Navigating the Synthetic Landscape of Functionalized Pyrazoles

The exploration of the pyrazole chemical space begins with its synthesis. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Cornerstone of Pyrazole Synthesis: Knorr Cyclocondensation

The most traditional and arguably one of the most reliable methods for constructing the pyrazole ring is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8]

Causality Behind the Choice: This method's enduring popularity stems from the vast commercial availability of diverse hydrazines and 1,3-dicarbonyls, enabling the rapid generation of compound libraries. The primary experimental challenge, however, arises when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of regioisomeric products.[8] This necessitates rigorous analytical oversight and potentially challenging chromatographic separation.

Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol

This protocol provides a self-validating system for a classic Knorr reaction.[9]

-

Reagents: Phenylhydrazine (1.0 eq), Ethyl acetoacetate (1.0 eq), Nano-ZnO catalyst (or acid/base catalyst), Ethanol (solvent).

-

Step 1: Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in absolute ethanol in a round-bottom flask, add phenylhydrazine (1.0 eq).

-

Step 2: Catalysis: Introduce a catalytic amount of nano-ZnO. The use of a solid catalyst simplifies workup compared to soluble acids or bases.[9]

-

Step 3: Reflux: Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Step 4: Isolation: Allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Step 5: Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. The product, 3-methyl-1-phenyl-1H-pyrazol-5-ol, can be further purified by recrystallization if necessary.

-

Step 6: Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]

Modern Synthetic Methodologies: Expanding Efficiency and Diversity

While classical methods are robust, modern drug discovery demands greater efficiency and novel chemical space. Methodologies like Microwave-Assisted Organic Synthesis (MAOS) and multicomponent reactions (MCRs) have become indispensable.

Microwave-Assisted Organic Synthesis (MAOS): MAOS utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures.[11] This technique dramatically reduces reaction times from hours to minutes, often increases yields, and can enable reactions that are sluggish under conventional heating.[5][11]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol is based on an efficient cyclocondensation reaction.[11]

-

Reagents: 3,5-diaminopyrazole derivative (1.0 eq), β-enaminone (1.0 eq), Acetic acid (solvent).

-

Step 1: Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the 3,5-diaminopyrazole (1.0 eq) and the β-enaminone (1.0 eq).

-

Step 2: Solvent Addition: Add glacial acetic acid as the solvent.

-

Step 3: Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 110°C for 20-30 minutes. The power output (e.g., 800 W) is automatically modulated by the instrument to maintain the target temperature.[11]

-

Step 4: Workup and Isolation: After cooling, pour the reaction mixture into ice-water. A precipitate will form. Collect the solid by vacuum filtration.

-

Step 5: Purification: Wash the crude product with water and then a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) to obtain the pure pyrazolo[1,5-a]pyrimidine.

-

Step 6: Validation: Verify the identity and purity of the compound via spectroscopic methods (NMR, IR, MS).[12]

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a one-pot procedure to form a product that contains portions of all the initial reactants.[9] This approach is highly atom-economical and allows for the rapid construction of complex, densely functionalized pyrazole derivatives.[9][13]

General Synthetic Workflow

The strategic selection of a synthetic pathway is fundamental to exploring the pyrazole chemical space. The following workflow illustrates the decision-making process from conceptualization to a purified, functionalized compound.

Caption: A generalized workflow for the synthesis and validation of functionalized pyrazoles.

Exploring the Chemical Space: Key Therapeutic Applications

The synthetic accessibility of the pyrazole core allows for systematic exploration of its structure-activity relationship (SAR) across numerous therapeutic areas.[14][15] Appropriate substitution on the pyrazole ring can significantly enhance biological efficacy and target selectivity.[14]

Application Focus: Pyrazoles as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[16][17] The pyrazole scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[16][18] Many approved drugs, such as Crizotinib and Ruxolitinib, feature this core.[2][11]

Mechanism of Action: Pyrazole derivatives often function as "hinge-binders," forming crucial hydrogen bonds with the backbone of the ATP-binding pocket of the kinase, mimicking the adenine portion of ATP. Substituents on the pyrazole ring then project into different regions of the binding site, conferring potency and selectivity. Dual inhibition of targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) is a key strategy in cancer therapy, and pyrazole scaffolds are well-suited for this purpose.[14][19]

Caption: Simplified signaling pathway showing pyrazole inhibitors blocking the ATP-binding site of kinases.

Application Focus: Pyrazoles as Antimicrobial Agents

The rise of antibiotic-resistant bacteria presents a global health crisis.[20] Pyrazole derivatives have emerged as promising scaffolds for the development of new antibacterial and antifungal agents.[21][22][23] Their mechanism can vary, but they have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[20][22]

Data Synthesis: Biological Activity of Representative Pyrazoles

The following table summarizes the biological activities of several functionalized pyrazole derivatives reported in the literature, illustrating the scaffold's versatility.

| Compound Class | Functionalization Example | Biological Target/Activity | Potency (IC₅₀ / MIC) | Reference |

| Pyrazolo[1,5-a]pyrimidine | 4-(3-chlorophenyl) derivative | CDK2/cyclin A3 Inhibition | IC₅₀ = 0.178 µM | [11] |

| Thiazolo-pyrazole | Tethered thiazole derivative | Anti-MRSA Activity | MIC = 4 µg/mL | [20] |

| Pyrazolyl Acylhydrazone | Phenylamino pyrazole core | Antioxidant (ROS Inhibition) | Superior to N-acetylcysteine | [15] |

| Amide-functionalized Pyrazole | 4-fluorophenyl amide | Antimicrobial (S. aureus) | Promising activity | [21] |

| Pyrazoline-1-sulphonamide | p-tolyl substitution | Antifungal (C. albicans) | Moderate potency | [24] |

Essential Characterization and Validation

The synthesis of a novel compound is incomplete without rigorous characterization to confirm its structure and purity. This step is non-negotiable for ensuring the trustworthiness and reproducibility of biological data.

Spectroscopic & Spectrometric Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton. These are the primary tools for structural elucidation.[10][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups (e.g., C=O, N-H, C-N) based on their vibrational frequencies.[10][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula and confirming the identity of the synthesized compound.[10]

-

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the compound, providing further validation of the proposed structure.[12]

By employing this suite of analytical techniques, researchers can confidently validate the structure of their synthesized pyrazole derivatives, ensuring the integrity of subsequent biological evaluations.

Future Perspectives

The chemical space of functionalized pyrazoles is far from exhausted. Future research will likely focus on several key areas:

-

Metabolic Stability: As a metabolically stable heterocycle, the pyrazole nucleus will continue to be a favored replacement for less stable five-membered rings in preclinical studies.[1]

-

Novel Scaffolds: The development of fused pyrazole systems (e.g., pyranopyrazoles, pyrazolopyrimidines) will continue to yield novel compounds with unique biological profiles.[19]

-

Green Chemistry: The adoption of more environmentally friendly synthetic approaches, such as multicomponent reactions in green solvents or under solvent-free conditions, will be crucial.[9][11]

-

Targeted Therapies: With a deeper understanding of disease biology, pyrazoles will be further refined to create highly selective inhibitors for specific protein targets, moving towards personalized medicine.[14][16]

The pyrazole scaffold's proven track record and immense potential for further derivatization ensure its continued prominence in drug discovery for years to come.[1][25]

References

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022-11-23). PubMed. Retrieved from [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023-08-12). MDPI. Retrieved from [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. ResearchGate. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

-

Biological activity of pyrazoles derivatives and experimental conditions. ResearchGate. Retrieved from [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Retrieved from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025-03-04). RSC Publishing. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-11-15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Future Medicinal Chemistry. Retrieved from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022-01-05). Molecules. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. MDPI. Retrieved from [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023-08-04). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024-05-30). Academic Strive. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. Retrieved from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Retrieved from [Link]

-

Various methods for the synthesis of pyrazole. ResearchGate. Retrieved from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

-

Recent Synthetic Methodologies Towards the Synthesis of Pyrazoles. Taylor & Francis Online. Retrieved from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022-01-20). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. Retrieved from [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). ResearchGate. Retrieved from [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025-03-20). ACS Omega. Retrieved from [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers. Retrieved from [Link]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024-06-12). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. Retrieved from [Link]

-

Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. Taylor & Francis Online. Retrieved from [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023-08-12). National Center for Biotechnology Information. Retrieved from [Link]

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013-11-04). National Center for Biotechnology Information. Retrieved from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed. Retrieved from [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. Retrieved from [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023-01-20). RSC Medicinal Chemistry. Retrieved from [Link]

-

Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015-11-12). ResearchGate. Retrieved from [Link]

-

Design, synthesis, and antiproliferative evaluation of dihydropyrimidinone-pyrazole derivatives as potential SHP2 inhibitors via in silico target prediction. Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jchr.org [jchr.org]

- 7. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]

- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 18. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 20. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. eurekaselect.com [eurekaselect.com]

- 24. mdpi.com [mdpi.com]

- 25. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract